molecular formula C19H10BrF11N2O4 B11563299 4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol

4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol

Cat. No.: B11563299
M. Wt: 619.2 g/mol
InChI Key: WZAOCJQHGBXAAF-UHFFFAOYSA-N
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Description

4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and phenol groups, as well as a trifluoromethyl group and an octafluoropentyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of phenol derivatives or amines.

Mechanism of Action

The mechanism of action of 4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C19H10BrF11N2O4

Molecular Weight

619.2 g/mol

IUPAC Name

4-bromo-2-nitro-6-[[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C19H10BrF11N2O4/c20-10-3-8(14(34)12(5-10)33(35)36)6-32-11-4-9(18(27,28)29)1-2-13(11)37-7-16(23,24)19(30,31)17(25,26)15(21)22/h1-6,15,34H,7H2

InChI Key

WZAOCJQHGBXAAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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